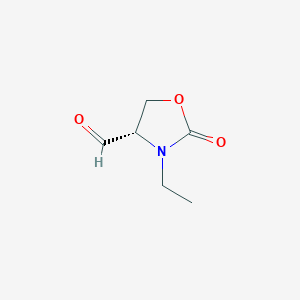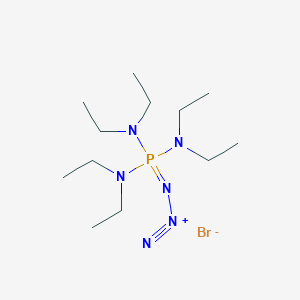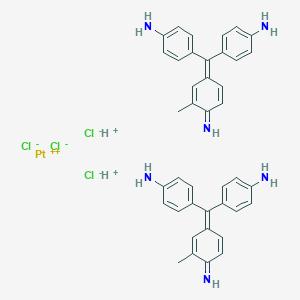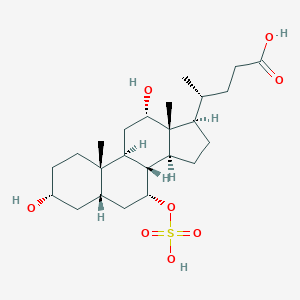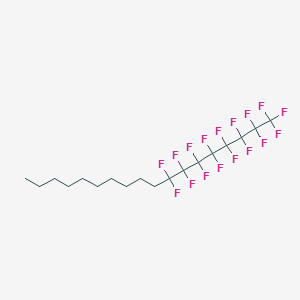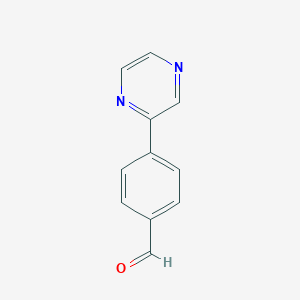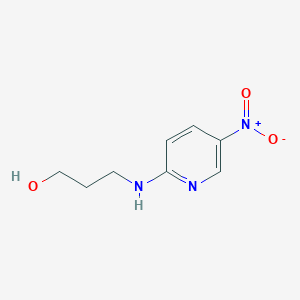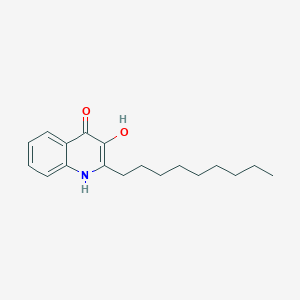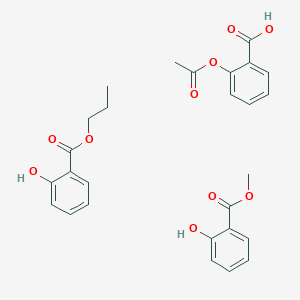
Pharodoran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pharodoran is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. It is a complex molecule that is synthesized using a unique method that involves the combination of various chemical compounds. Pharodoran has shown promising results in various research applications, making it a subject of interest for scientists worldwide.
Mecanismo De Acción
The mechanism of action of Pharodoran is complex and not fully understood. However, it is believed to affect cellular processes by modulating the activity of specific proteins. Pharodoran has been shown to affect the activity of ion channels, which are essential for the proper functioning of cells. It has also been shown to affect the activity of enzymes, which play a critical role in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Pharodoran has been shown to have various biochemical and physiological effects. It has been shown to affect the activity of ion channels, resulting in changes in the electrical properties of cells. Pharodoran has also been shown to affect the activity of enzymes, resulting in changes in various cellular processes. Additionally, Pharodoran has been shown to affect the release of neurotransmitters, which are essential for proper neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pharodoran has various advantages and limitations for lab experiments. One of the advantages is that it can be used to study cellular mechanisms, making it an essential tool for cell biology research. Pharodoran is also relatively stable, allowing for long-term experiments. However, Pharodoran has limitations, including its complex synthesis method, which requires a high level of expertise. Additionally, Pharodoran is relatively expensive, making it difficult for some researchers to access.
Direcciones Futuras
There are various future directions for Pharodoran research. One direction is to further investigate its mechanism of action, which is not fully understood. Additionally, researchers can explore the potential of Pharodoran in drug discovery, where it may be used to develop new drugs that target specific cellular processes. Pharodoran can also be used in the study of neurological disorders, where it may be used to develop new treatments.
Conclusion:
Pharodoran is a complex synthetic compound that has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has various advantages and limitations for lab experiments, and there are various future directions for its research. Its unique properties make it an essential tool for scientific research, and its potential applications make it a subject of interest for scientists worldwide.
Métodos De Síntesis
The synthesis of Pharodoran involves the combination of several chemical compounds using a unique method. The process involves the use of a catalyst to initiate a reaction between the compounds, resulting in the formation of Pharodoran. The synthesis method is complex and requires a high level of expertise to achieve the desired results.
Aplicaciones Científicas De Investigación
Pharodoran has shown potential in various scientific research applications. It has been used in studies related to cell biology, neuroscience, and pharmacology. Pharodoran has been shown to have an impact on cellular processes, making it an essential tool in the study of cellular mechanisms. It has also been used in studies related to the nervous system, where it has been shown to affect neuronal activity.
Propiedades
Número CAS |
138230-31-6 |
|---|---|
Nombre del producto |
Pharodoran |
Fórmula molecular |
C27H28O10 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3 |
Clave InChI |
DDJRJGYGWMZCLH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
SMILES canónico |
CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |
Otros números CAS |
138230-31-6 |
Sinónimos |
pharodoran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



